Benzophenone oxime
Overview
Description
Benzophenone oxime is a reagent used for the colorimetric determination of urea and ureido compounds . It acts as a ligand in transition-metal complex catalyst chemistry and as an antioxidant, radical scavenger which finds applications in textile, plastic, paint, detergent, and rubber industry .
Synthesis Analysis
Benzophenone oxime can be synthesized by treating a mixture of benzophenone, hydroxylamine hydrochloride, ethyl alcohol, and water in a round-bottomed flask . The mixture is then added with powdered sodium hydroxide. After all the sodium hydroxide has been added, the flask is connected to a reflux condenser, heated to boiling, and refluxed for five minutes .
Molecular Structure Analysis
The molecular formula of Benzophenone oxime is C13H11NO . It has an average mass of 197.232 Da and a monoisotopic mass of 197.084061 Da .
Chemical Reactions Analysis
In the presence of oxygen and traces of moisture, benzophenone oxime is gradually converted into a mixture of benzophenone and nitric acid . It is also known to undergo Beckmann rearrangement, a reaction that converts oximes into their corresponding amides .
Physical And Chemical Properties Analysis
Benzophenone oxime has a density of 1.1±0.1 g/cm3, a boiling point of 338.7±15.0 °C at 760 mmHg, and a flash point of 209.8±9.6 °C . It is insoluble in water .
Scientific Research Applications
Beckmann Rearrangement
- Scientific Field: Organic Chemistry
- Application Summary: Benzophenone oxime is used in the Beckmann rearrangement, a reaction that transforms a ketoxime to an amide . This reaction is catalyzed by acidic ionic liquid- N -methyl-imidazolium hydrosulfate .
- Methods of Application: The rearrangement of benzophenone oxime is carried out at 90 °C. When a co-catalyst P 2 O 5 is added, the yield could be improved to 91% .
- Results or Outcomes: The rearrangement of benzophenone oxime gave the desirable product with a 45% yield at 90 °C. When co-catalyst P 2 O 5 was added, the yield could be improved to 91% .
Inhibition of Secretory Phospholipase A2
- Scientific Field: Biochemistry
- Application Summary: Benzophenone oxime derivatives have been synthesized and evaluated as inhibitors of secretory phospholipase A2 (PLA2), an enzyme involved in the metabolism of phospholipids .
- Methods of Application: A series of benzophenone oximes appended with sydnone bearing different substituents on the aroyl moiety were synthesized . These compounds were evaluated in vivo and in vitro for their inhibitory activity against purified PLA2 enzymes from snake venom and human inflammatory pleural and ascites fluid .
- Results or Outcomes: The substituent at the aroyl ring was responsible for enhancing the inhibition towards PLA2 enzymes. Most of the newly synthesized compounds inhibit the purified PLA2 enzyme, and the inhibition was more in hydrophobic and aromatic substituents and less when no such substituents were present .
Safety And Hazards
Future Directions
The Beckmann rearrangement, which benzophenone oxime undergoes, has been employed in many sectors to convert oximes to amides . This reaction has greatly been improved since its discovery in terms of safety and viability . It is expected that continuous effort will be made to develop new methods for the rearrangement that are safer, more viable, and more efficient .
properties
IUPAC Name |
N-benzhydrylidenehydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYZBFWKVMKMRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060355 | |
Record name | Methanone, diphenyl-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzophenone oxime | |
CAS RN |
574-66-3 | |
Record name | Benzophenone, oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=574-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzophenone oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzophenone oxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20724 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methanone, diphenyl-, oxime | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanone, diphenyl-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzophenone oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.522 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZOPHENONE OXIME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DLJ8C37DQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.